CYP51 Inhibitory Potency: 5.2-Fold Advantage Over IN-1 and Clear Separation From IN-2 and IN-3
Cyp51/PD-L1-IN-4 exhibits a CYP51 IC₅₀ of 0.17 μM, representing 5.2-fold greater potency than CYP51/PD-L1-IN-1 (IC₅₀ = 0.884 μM), 1.5-fold greater potency than IN-2 (IC₅₀ = 0.263 μM), and 1.2-fold greater potency than IN-3 (IC₅₀ = 0.205 μM) [1]. This makes IN-4 the most potent CYP51 inhibitor within the series, a critical parameter for effective blockade of ergosterol biosynthesis in pathogenic fungi [1].
| Evidence Dimension | CYP51 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.17 μM |
| Comparator Or Baseline | IN-1: 0.884 μM; IN-2: 0.263 μM; IN-3: 0.205 μM |
| Quantified Difference | 5.2-fold more potent than IN-1; 1.5-fold more potent than IN-2; 1.2-fold more potent than IN-3 |
| Conditions | Recombinant CYP51 enzyme activity assay; data from J Med Chem 2023 primary study [1] and independent vendor characterization |
Why This Matters
Superior CYP51 potency at the enzyme level predicts a lower effective concentration needed to disrupt fungal membrane integrity, reducing the risk of sub-inhibitory exposure that can drive resistance selection.
- [1] Liu Y, Wang Q, Sheng Y, Liu M, Han J, Sun B. J Med Chem. 2023;66(19):13838-13857. PMID: 37752076. View Source
